N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
CAS No.: 921850-44-4
VCID: VC4404528
Molecular Formula: C20H16FN3O4
Molecular Weight: 381.363
* For research use only. Not for human or veterinary use.
![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide - 921850-44-4](/images/structure/VC4404528.png)
Description |
Synthesis and Chemical ReactivityThe synthesis of such compounds usually involves multiple steps, including the formation of the pyridazinone ring and the attachment of the fluorophenyl and benzo[d] dioxole moieties. Common methods include condensation reactions and nucleophilic substitutions. Synthesis Steps
Biological Activities and Potential ApplicationsWhile specific biological activities of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d] dioxole-5-carboxamide are not detailed in the available literature, compounds with similar structures have shown potential in various therapeutic areas:
Interaction StudiesUnderstanding how this compound interacts with biological targets is crucial for determining its therapeutic potential. This typically involves molecular docking studies and in vitro assays to assess binding affinity and biological activity. Comparison with Similar CompoundsSimilar compounds, such as those with chlorophenyl or methoxybenzene sulfonamide groups, exhibit variations in solubility and biological activity. The unique combination of functional groups in N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d] dioxole-5-carboxamide may confer distinct properties compared to these analogs. Structural Comparison |
---|---|
CAS No. | 921850-44-4 |
Product Name | N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide |
Molecular Formula | C20H16FN3O4 |
Molecular Weight | 381.363 |
IUPAC Name | N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Standard InChI | InChI=1S/C20H16FN3O4/c21-15-4-1-13(2-5-15)16-6-8-19(25)24(23-16)10-9-22-20(26)14-3-7-17-18(11-14)28-12-27-17/h1-8,11H,9-10,12H2,(H,22,26) |
Standard InChIKey | PMMTVBSIKLSHEX-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Solubility | not available |
PubChem Compound | 18569680 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume